![molecular formula C14H11NO4S B13032671 Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to produce differentially substituted regioisomeric isoxazoles . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms . Industrial production methods often employ catalyst-free and microwave-assisted one-pot synthesis for efficiency .
Analyse Des Réactions Chimiques
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of BRD4, a protein involved in the regulation of gene transcription . This inhibition can lead to the suppression of oncogenes and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: This compound also inhibits BRD4 and has shown potent anti-proliferative activity against cancer cells.
5-amino-3-substituted-1,2,4-triazin-6-yl derivatives: These compounds have been evaluated for their anticonvulsant activities. The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits.
Propriétés
Formule moléculaire |
C14H11NO4S |
|---|---|
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
1,2-benzoxazol-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11NO4S/c1-10-6-8-11(9-7-10)20(16,17)19-14-12-4-2-3-5-13(12)18-15-14/h2-9H,1H3 |
Clé InChI |
OLCGDDBKZBZGIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


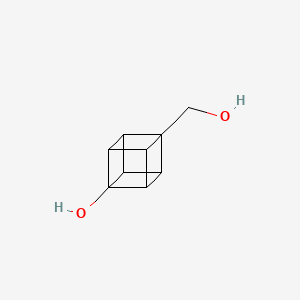
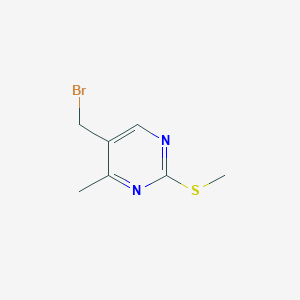
![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)

![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)
![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)
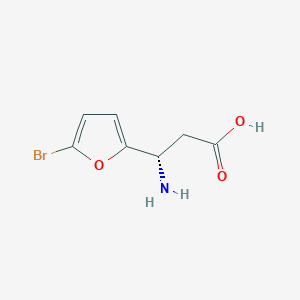
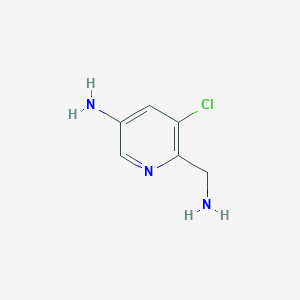
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)

![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
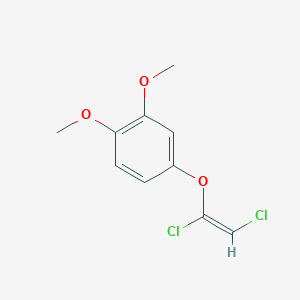
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
